

4-Bromo-2,3-dichloropyridine spectral data (NMR, MS, IR)

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 4-Bromo-2,3-dichloropyridine

Cat. No.: B1372647

[Get Quote](#)

An In-Depth Technical Guide to the Spectral Analysis of **4-Bromo-2,3-dichloropyridine**

Authored by a Senior Application Scientist

This guide provides a comprehensive analysis of the expected spectral data for **4-Bromo-2,3-dichloropyridine**, a key halogenated pyridine intermediate in pharmaceutical and agrochemical research. As experimental spectra for this specific compound are not widely available in public databases, this document serves as a predictive reference, synthesizing data from analogous structures and first principles of spectroscopic interpretation. It is designed for researchers, scientists, and drug development professionals who require a robust framework for characterizing this and similar molecules.

Molecular Structure and Spectroscopic Implications

The structure of **4-Bromo-2,3-dichloropyridine** presents a unique spectroscopic challenge due to its low proton count and heavy halogen substitution. Understanding this structure is paramount to interpreting its spectral data.

The pyridine ring is an electron-deficient aromatic system, and the presence of three powerful electron-withdrawing halogens (two chlorine, one bromine) further deshields the ring's protons and carbons. This substitution pattern dictates the chemical shifts in NMR, the fragmentation patterns in mass spectrometry, and the vibrational modes in infrared spectroscopy.

Caption: Chemical structure of **4-Bromo-2,3-dichloropyridine**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of structural elucidation for organic molecules. For **4-Bromo-2,3-dichloropyridine**, both ^1H and ^{13}C NMR are essential for confirming the substitution pattern.

Expertise & Experience: Predicting the NMR Landscape

The choice of NMR solvent is critical. Deuterated chloroform (CDCl_3) is a common first choice due to its excellent dissolving power for many organic compounds and its single residual peak at ~ 7.26 ppm. For less soluble compounds, DMSO-d_6 (residual peak at ~ 2.50 ppm) is a suitable alternative.

Predicted ^1H NMR Data (500 MHz, CDCl_3)

The structure contains only two protons, located at the C5 and C6 positions. Their environment is influenced by the adjacent nitrogen and halogen atoms.

Predicted Signal	Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Assignment
H-6	8.20 - 8.35	Doublet (d)	~ 5.0	Proton adjacent to N
H-5	7.45 - 7.60	Doublet (d)	~ 5.0	Proton adjacent to C-Br

Causality Behind Predictions:

- H-6: This proton is ortho to the electronegative nitrogen atom, resulting in a significant downfield shift into the δ 8.2-8.35 ppm range.
- H-5: This proton is further from the nitrogen but is influenced by the adjacent halogens. Its chemical shift is expected to be less downfield than H-6.
- Coupling: The two protons are ortho to each other, which typically results in a coupling constant ($^3\text{J}_{\text{HH}}$) of approximately 5.0 Hz in pyridine systems.

Predicted ^{13}C NMR Data (125 MHz, CDCl_3)

The ^{13}C NMR spectrum will show five distinct signals for the pyridine ring carbons.

Predicted Signal	Chemical Shift (δ , ppm)	Assignment
C-2	150 - 153	C-Cl (adjacent to N)
C-6	148 - 151	C-H (adjacent to N)
C-3	140 - 143	C-Cl
C-5	128 - 131	C-H
C-4	118 - 122	C-Br

Causality Behind Predictions:

- C-2 and C-6: These carbons are adjacent to the nitrogen and are the most deshielded, appearing furthest downfield. The C-2, being substituted with a chlorine, is expected to be slightly more downfield.
- C-3, C-4, C-5: The chemical shifts are dictated by the attached halogen and their position relative to the nitrogen. Carbons directly bonded to halogens (C-3, C-4) are significantly influenced. The C-Br bond typically shifts the carbon resonance to a more shielded (upfield) position compared to a C-Cl bond at a similar position.

Experimental Protocol: NMR Data Acquisition

- Sample Preparation: Dissolve 5-10 mg of the solid **4-Bromo-2,3-dichloropyridine** sample in approximately 0.7 mL of deuterated solvent (e.g., CDCl_3) in a standard 5 mm NMR tube.
- Instrumentation: Utilize a 400 or 500 MHz NMR spectrometer.
- ^1H NMR Acquisition:
 - Acquire a spectrum with 16-32 scans.
 - Set a spectral width of 0-12 ppm.

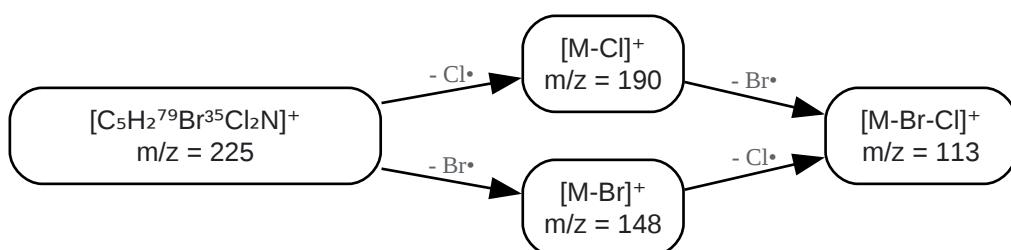
- Use a relaxation delay of 1-2 seconds.
- ^{13}C NMR Acquisition:
 - Acquire a spectrum with 1024-2048 scans, or until a sufficient signal-to-noise ratio is achieved.
 - Set a spectral width of 0-200 ppm.
 - Employ proton decoupling to simplify the spectrum to single lines for each carbon.
- Data Processing: Process the raw data (FID) with a Fourier transform. Reference the spectrum to the residual solvent peak (CDCl_3 : δ 7.26 ppm for ^1H , δ 77.16 ppm for ^{13}C).

Mass Spectrometry (MS)

Mass spectrometry is invaluable for determining the molecular weight and elemental composition of a compound. For halogenated molecules, MS provides a distinctive "fingerprint" due to isotopic patterns.

Expertise & Experience: The Isotopic Signature

The most common ionization technique for a small, thermally stable organic molecule is Electron Impact (EI).^[1] EI is a "hard" ionization technique, meaning it not only generates a molecular ion but also causes predictable fragmentation, which provides structural clues.^{[2][3]} The electron energy is typically set to 70 eV to generate reproducible spectra.^[1]


The presence of one bromine atom (isotopes ^{79}Br and ^{81}Br with ~50.7% and ~49.3% abundance, respectively) and two chlorine atoms (isotopes ^{35}Cl and ^{37}Cl with ~75.8% and ~24.2% abundance) creates a highly characteristic molecular ion cluster.

Predicted Mass Spectrum Data (EI-MS)

m/z (Mass-to-Charge)	Predicted Relative Intensity (%)	Assignment
225, 227, 229, 231	~75:100:48:8	$[M]^+$ Molecular Ion Cluster
190, 192, 194	Variable	$[M-Cl]^+$ Fragment
148, 150	Variable	$[M-Br]^+$ Fragment
113	Variable	$[M-Br-Cl]^+$ or $[M-Cl-Br]^+$ Fragment

Causality Behind Predictions:

- Molecular Ion $[M]^+$: The monoisotopic mass is 224.87 g/mol .^[4][5] The cluster of peaks arises from the different combinations of Br and Cl isotopes. The most intense peak ($[M+2]^+$) will correspond to the combination of one ⁸¹Br and two ³⁵Cl atoms or one ⁷⁹Br, one ³⁵Cl, and one ³⁷Cl.
- Fragmentation: EI ionization imparts significant energy, leading to bond cleavage.^[2] The weakest bonds, typically the C-Br and C-Cl bonds, are expected to cleave first, leading to the loss of a bromine or chlorine radical.

[Click to download full resolution via product page](#)

Caption: A plausible EI-MS fragmentation pathway for **4-Bromo-2,3-dichloropyridine**.

Experimental Protocol: MS Data Acquisition

- Sample Introduction: Introduce a small amount of the sample (sub-microgram) into the mass spectrometer, typically via a direct insertion probe for a solid or via a Gas Chromatography (GC) inlet if purity is a concern.^[6]

- Ionization: Utilize an Electron Impact (EI) source with a standard electron energy of 70 eV.[1]
- Analysis: Scan a mass range appropriate for the compound, for example, m/z 40-300.
- Detection: The ions are separated by a mass analyzer (e.g., quadrupole, time-of-flight) and detected.
- Data Analysis: Analyze the resulting mass spectrum, paying close attention to the molecular ion cluster to confirm the elemental formula and the fragmentation pattern to support the proposed structure.

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational frequencies of chemical bonds, providing valuable information about the functional groups present in a molecule.

Expertise & Experience: Interpreting the Vibrational Fingerprint

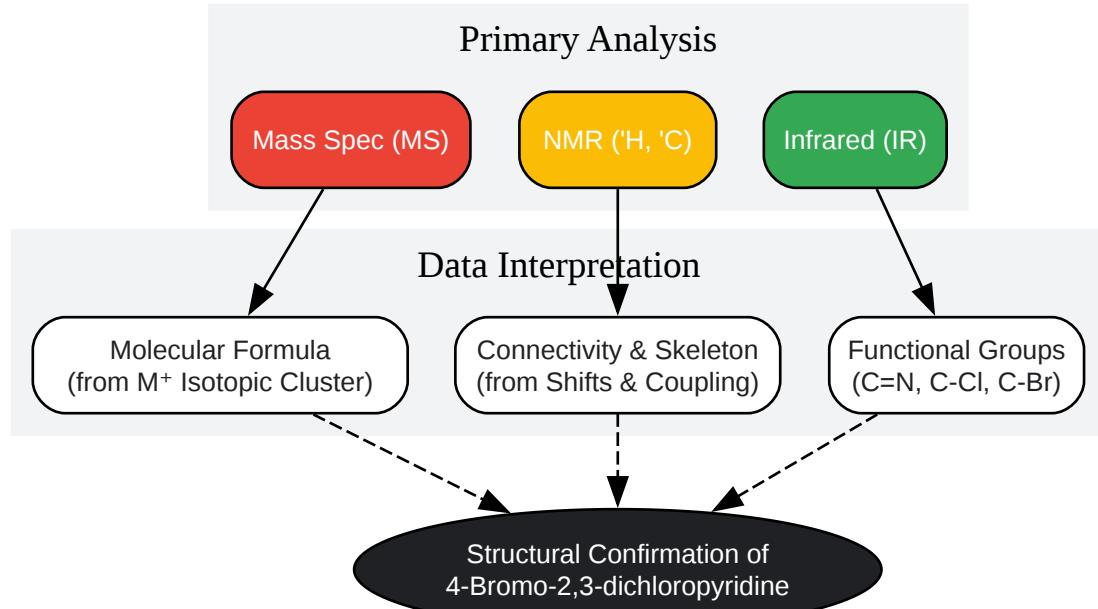
For solid samples, the Attenuated Total Reflectance (ATR) technique is often preferred over KBr pellets due to its simplicity and speed, requiring minimal sample preparation.[7] The sample is placed directly on an ATR crystal (like diamond or ZnSe), and pressure is applied to ensure good contact.[8]

Predicted IR Absorption Bands (ATR-FTIR)

Wavenumber (cm ⁻¹)	Predicted Intensity	Assignment of Vibrational Mode
3050 - 3100	Weak	Aromatic C-H Stretch
1540 - 1580	Medium - Strong	Aromatic C=C and C=N Ring Stretch
1400 - 1450	Medium	Aromatic C=C and C=N Ring Stretch
1000 - 1100	Medium	Ring Breathing Modes
750 - 850	Strong	C-Cl Stretch
550 - 650	Medium - Strong	C-Br Stretch

Causality Behind Predictions:

- Aromatic C-H Stretch: The peaks above 3000 cm⁻¹ are characteristic of C-H bonds on an aromatic ring.
- Ring Stretching: The absorptions in the 1400-1600 cm⁻¹ region are typical for the stretching vibrations of the C=C and C=N bonds within the pyridine ring.
- C-X Stretch: The strong absorptions in the fingerprint region (< 1000 cm⁻¹) are highly diagnostic. The C-Cl and C-Br stretching frequencies are found at lower wavenumbers due to the heavier mass of the halogen atoms. Their precise position confirms the presence of these bonds.


Experimental Protocol: IR Data Acquisition (ATR)

- Background Spectrum: Ensure the ATR crystal is clean. Acquire a background spectrum of the empty crystal. This is crucial to subtract any atmospheric (CO₂, H₂O) or ambient signals.
- Sample Application: Place a small amount of the solid **4-Bromo-2,3-dichloropyridine** sample directly onto the ATR crystal.

- **Apply Pressure:** Use the instrument's pressure clamp to apply firm, even pressure, ensuring good contact between the sample and the crystal surface.[8]
- **Data Acquisition:** Collect the sample spectrum. Typically, 16-32 scans are co-added to produce a high-quality spectrum with a resolution of 4 cm⁻¹.
- **Data Analysis:** The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Integrated Spectroscopic Analysis: A Self-Validating Workflow

No single technique provides the complete picture. The true power of spectroscopic analysis lies in integrating the data from NMR, MS, and IR to build an unassailable structural proof.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Electron Ionization - Creative Proteomics [creative-proteomics.com]
- 2. Please explain the principles, advantages, and disadvantages of EI : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. PubChemLite - 4-bromo-2,3-dichloropyridine (C5H2BrCl2N) [pubchemlite.lcsb.uni.lu]
- 5. 3-Bromo-2,4-dichloropyridine | C5H2BrCl2N | CID 15683981 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Mass Spectrometry Tutorial (Dr. Kamel Harrata) | Chemical Instrumentation Facility [cif.iastate.edu]
- 7. jascoinc.com [jascoinc.com]
- 8. drawellanalytical.com [drawellanalytical.com]
- To cite this document: BenchChem. [4-Bromo-2,3-dichloropyridine spectral data (NMR, MS, IR)]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1372647#4-bromo-2-3-dichloropyridine-spectral-data-nmr-ms-ir]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com